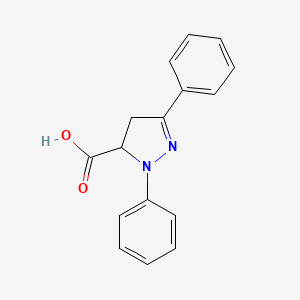

1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid

説明

特性

IUPAC Name |

2,5-diphenyl-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGIJNGMGJXPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20302316 | |

| Record name | 1,3-diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67718-48-3 | |

| Record name | NSC150182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20302316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of phenylhydrazine with 1,3-diphenylprop-2-en-1-one in the presence of a catalyst such as vitamin B1 . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

化学反応の分析

Types of Reactions

1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives .

科学的研究の応用

1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.

作用機序

The mechanism of action of 1,3-Diphenyl-4,5-dihydro-1h-pyrazole-5-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways . The presence of nitrogen atoms in the pyrazole ring allows for interactions with metal ions and other biomolecules, enhancing its pharmacological properties .

類似化合物との比較

Comparison with Similar Compounds

Pyrazoline derivatives exhibit structural and functional diversity based on substituents and ring modifications. Below is a detailed comparison of 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Key Findings

Substituent Effects on Bioactivity :

- The 4-bromophenyl derivative (C₁₂H₁₃BrN₆O₂S₂·H₂O) demonstrates enhanced antimicrobial activity due to bromine’s electronegativity and thiourea groups’ hydrogen-bonding capacity .

- Triphenyl substitution (C₂₂H₁₈N₂O₂) in compound 4 from targets the WNT/β-catenin pathway, showing promise in cancer therapy .

- Ethoxycarbonyl and nitro groups (C₁₃H₁₃N₃O₆) improve thermal stability and solubility, making it a preferred intermediate in pharmaceutical synthesis .

Synthetic Pathways: Claisen Condensation: Used for synthesizing 4-(4-bromophenyl)-2,4-dioxopentanoic acid, a precursor for bromophenyl derivatives . Cyclocondensation with Phenylhydrazine: Employed for dimethoxyphenyl derivatives, yielding compounds with antitumor activity .

Crystallographic Insights: The 1,3-diphenyl derivative crystallizes in a non-planar conformation, with phenyl rings forming dihedral angles of 21.45° and 6.96° relative to the pyrazole plane. This geometry facilitates C–H···O/N interactions, stabilizing supramolecular layers . The 4-bromophenyl analog (CCDC 2310650) crystallizes in the centrosymmetric space group P2₁/c, with hydrogen-bonded water molecules contributing to lattice stability .

Pharmacological Applications: Antimicrobial Activity: Thiourea-modified pyrazolines (e.g., C₁₂H₁₃BrN₆O₂S₂·H₂O) exhibit broad-spectrum activity against Gram-positive bacteria and fungi . Anticancer Potential: Triphenyl derivatives disrupt oncogenic signaling pathways, while dimethoxyphenyl variants show high binding affinity to cancer-related enzymes in silico studies .

Critical Analysis of Structural and Functional Divergence

- Electron-Withdrawing vs. Electron-Donating Groups : Bromine and nitro groups enhance electrophilicity, improving interactions with microbial enzymes. Conversely, methoxy groups increase lipophilicity, aiding blood-brain barrier penetration .

- Carboxylic Acid vs. Ester Derivatives : Carboxylic acid derivatives (e.g., C₁₆H₁₄N₂O₂) exhibit stronger hydrogen-bonding capacity, whereas ethoxycarbonyl esters (e.g., C₁₃H₁₃N₃O₆) offer better bioavailability .

生物活性

1,3-Diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS Number: 67718-48-3) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.2946 g/mol

- Density : 1.24 g/cm³

- Boiling Point : 461.7 °C

- Flash Point : 233 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring the pyrazole structure. Specifically, this compound has shown significant activity against various cancer cell lines:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

In vitro studies indicate that derivatives of pyrazole can inhibit the proliferation of these cancer cells effectively. For instance, compounds derived from pyrazole structures demonstrated IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer properties .

Anti-inflammatory Activity

Pyrazole derivatives have also been examined for their anti-inflammatory effects. Studies have reported that certain compounds can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at specific concentrations .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains:

- Effective against E. coli, S. aureus, and Pseudomonas aeruginosa.

Research indicates that modifications in the pyrazole structure can enhance antimicrobial efficacy, making these compounds valuable in treating infections .

The biological activity of pyrazole derivatives is attributed to several mechanisms:

- Inhibition of Kinases : Some studies suggest that these compounds can inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Cytokine Modulation : The anti-inflammatory effects are likely mediated through the modulation of cytokine production and signaling pathways involved in inflammation .

Case Studies

Several case studies illustrate the compound's potential:

- Breast Cancer Study : A study evaluated the effects of a series of pyrazole derivatives on MDA-MB-231 cells, revealing that modifications in substituents significantly affected cytotoxicity and selectivity.

- Liver Cancer Research : Another investigation focused on HepG2 cells showed that certain pyrazole analogs could reduce cell viability by over 50% at concentrations below 20 µM.

Q & A

Q. What are the common synthetic routes for 1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-keto esters or through Vilsmeier–Haack reactions. For example, derivatives like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate are prepared using ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis to the carboxylic acid . Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical: polar aprotic solvents like DMF enhance cyclization efficiency, while excess hydrazine improves yields by minimizing side products .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy : FT-IR confirms carboxylate (C=O stretch at ~1700 cm⁻¹) and pyrazole ring (C=N at ~1600 cm⁻¹). NMR (¹H/¹³C) identifies substituent environments; for example, diastereotopic protons in the 4,5-dihydro region show coupling patterns (δ 3.0–4.5 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles, revealing planarity of the pyrazole ring and phenyl substituent orientations. ORTEP-3 graphical interfaces aid in visualizing molecular packing .

Q. How does substituent variation at the pyrazole core affect solubility and crystallinity?

Electron-withdrawing groups (e.g., nitro or carboxylic acid) reduce solubility in non-polar solvents but enhance crystallinity due to intermolecular hydrogen bonding. For instance, 5-methyl-1-phenyl derivatives exhibit improved crystal packing compared to unsubstituted analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental spectral data and proposed structures?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict optimized geometries and vibrational frequencies. Discrepancies between experimental IR/NMR and theoretical data may indicate tautomerism or protonation states. For example, DFT analysis of 5-methyl-1-phenyl derivatives validated intramolecular H-bonding between the carboxylic acid and pyrazole N, reconciling spectral anomalies .

Q. What strategies address challenges in crystallizing derivatives with bulky substituents?

- Co-crystallization : Use of small-molecule auxiliaries (e.g., thiourea) to stabilize lattice interactions.

- High-throughput screening : Solvent/antisolvent combinations (e.g., DMSO/water) under varied temperatures to identify nucleation conditions .

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning common in sterically hindered analogs .

Q. How do electronic effects of aryl substituents modulate biological activity in structure-activity relationship (SAR) studies?

Derivatives with electron-deficient aryl groups (e.g., 4-nitrophenyl) exhibit enhanced anticonvulsant or antimicrobial activity due to improved target binding (e.g., GABA receptors). Molecular docking (AutoDock Vina) and MD simulations quantify binding affinities, guiding rational design .

Q. What experimental controls are critical when evaluating the compound’s stability under biological assay conditions?

- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.

- Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) identify oxidation-prone sites (e.g., dihydro pyrazole ring) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。